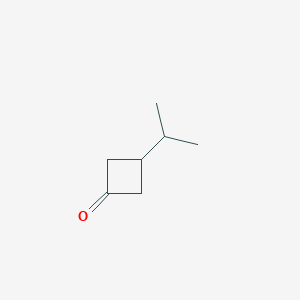

3-(Propan-2-yl)cyclobutan-1-one

Description

Significance of Four-Membered Carbocyclic Systems in Chemical Synthesis

Four-membered carbocyclic rings, or cyclobutanes, are not merely chemical curiosities; they are valuable building blocks in the grand tapestry of organic synthesis. nih.govresearchgate.net Their presence in natural products and their utility as versatile intermediates underscore their importance. sci-hub.seresearchgate.net The inherent ring strain within these structures can be strategically harnessed to drive a variety of chemical transformations, including ring expansions, ring-opening reactions, and rearrangements, providing access to more complex molecular frameworks. nih.govresearchgate.net The development of new synthetic methods, including continuous flow approaches, has made the preparation of these strained rings more efficient and scalable, further expanding their application in creating modern pharmaceuticals and designer materials. researchgate.net

The strategic incorporation of a cyclobutane (B1203170) moiety can significantly influence the biological activity of a molecule. rsc.org This has led to a surge in research focused on the synthesis and functionalization of cyclobutane derivatives. nih.govmdpi.com The ability to construct these four-membered rings with high stereocontrol is particularly crucial for creating molecules with specific three-dimensional arrangements, a key factor in medicinal chemistry and materials science. nih.gov

The Unique Role of Cyclobutanones as Strained Molecular Motifs in Organic Chemistry

Cyclobutanones, a class of cyclic ketones, hold a special place in organic chemistry due to their unique combination of a strained four-membered ring and a reactive carbonyl group. nih.govresearchgate.net This combination makes them highly versatile synthetic intermediates. nih.govresearchgate.net They can undergo a wide array of transformations, including ring expansions to form larger rings like cyclopentanones, and ring-opening reactions that lead to acyclic compounds. nih.govresearchgate.net

The electrophilicity of the carbonyl carbon in cyclobutanones is heightened by the ring strain, making them more susceptible to nucleophilic attack compared to their less-strained counterparts. researchgate.net This enhanced reactivity has been exploited in numerous total syntheses of complex natural products and bioactive molecules. nih.gov Furthermore, the photochemical reactivity of cyclobutanones is a significant aspect of their chemistry, with Norrish Type-I cleavage being a prominent reaction pathway facilitated by the release of ring strain. researchgate.net

Fundamental Concepts of Ring Strain and its Influence on Cyclobutanone (B123998) Reactivity

The concept of ring strain is central to understanding the chemistry of cyclobutanes and cyclobutanones. fiveable.menumberanalytics.com Ring strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, as well as from torsional strain due to eclipsing interactions between adjacent substituents. fiveable.menumberanalytics.com In cyclobutane, the internal bond angles are compressed to approximately 90°, leading to significant angle strain. fiveable.me

This inherent instability, or high potential energy, is the driving force behind many of the characteristic reactions of cyclobutanones. researchgate.netresearchgate.net The release of this strain energy provides a thermodynamic driving force for reactions that involve cleavage of the four-membered ring. researchgate.net For instance, the barrier to α-carbon-carbon bond cleavage in the excited state of cyclobutanone is significantly lower than in less strained cyclic ketones, influencing its photochemical behavior. researchgate.net The total strain energy of a cyclobutanone is a combination of angle strain, torsional strain, and steric interactions, all of which contribute to its heightened reactivity. researchgate.netnumberanalytics.com

| Strain Type | Description | Relevance to Cyclobutanone |

| Angle Strain | Deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. | Significant due to the near 90° C-C-C bond angles in the four-membered ring. |

| Torsional Strain | Repulsion between eclipsed bonds on adjacent atoms. | Contributes to the overall strain energy, though the ring is slightly puckered to alleviate some of this strain. |

| Transannular Strain | Steric repulsion between substituents across the ring. | Can become a factor in substituted cyclobutanones. |

Overview of Academic Research Directions for Substituted Cyclobutanones, with Emphasis on 3-(Propan-2-yl)cyclobutan-1-one as a Representative System

Current research on substituted cyclobutanones is focused on developing novel synthetic methodologies and exploring their applications in the synthesis of complex molecules. researchgate.netresearchgate.netrsc.org A key area of interest is the stereoselective synthesis of multi-substituted cyclobutanones, which are valuable precursors for a wide range of organic compounds. mdpi.comresearchgate.net The development of organocatalyzed and metal-catalyzed reactions has provided powerful tools for achieving high levels of stereocontrol in the functionalization of the cyclobutanone scaffold. nih.govmdpi.com

The compound this compound, also known as 3-isopropylcyclobutanone, serves as an excellent case study for understanding the chemistry of 3-substituted cyclobutanones. nih.gov The isopropyl group at the 3-position introduces steric bulk and has electronic effects that can influence the reactivity and stereochemical outcome of reactions. Research on related systems, such as the desymmetrization of 3-substituted cyclobutanones, highlights the sophisticated strategies being employed to control the stereochemistry of these molecules. mdpi.com

The synthesis of this compound and its derivatives is of interest for their potential use as building blocks in medicinal chemistry and materials science. The cyclobutane ring imparts unique conformational constraints, while the isopropyl group provides a point for further functionalization. Theoretical studies on substituted cyclobutanones have also provided valuable insights into the effects of substituents on their stability and reactivity. znaturforsch.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 32314-56-0 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5(2)6-3-7(8)4-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCYESOPLZSTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32314-56-0 | |

| Record name | 3-(propan-2-yl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Propan 2 Yl Cyclobutan 1 One and Analogous Cyclobutanone Derivatives

Cycloaddition-Based Methodologies

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering a direct route to the cyclobutane (B1203170) core. numberanalytics.com Among these, [2+2] cycloadditions are the most prominent for synthesizing four-membered rings. acs.org

Other Cycloaddition Variants (e.g., [3+2] cycloadditions leading to cyclobutane-fused systems)

While [2+2] cycloadditions are the most direct route to cyclobutanes, other cycloaddition strategies can lead to more complex cyclobutane-fused systems. For instance, intramolecular [2+2] cycloadditions of allenes with alkenes can produce bicyclic frameworks containing a cyclobutane ring. nih.gov

Furthermore, formal [3+2] cycloaddition reactions have been developed that ultimately lead to cyclobutane structures. An example is the palladium-catalyzed (3 + 2) spiro-annulation, which constructs oxaspiro products with high enantioselectivity. bohrium.com Although not a direct formation of a simple cyclobutane ring, these methods highlight the versatility of cycloaddition chemistry in accessing complex molecules with embedded four-membered rings.

Ring Manipulation Strategies

Ring manipulation strategies offer powerful and versatile methods for the synthesis of complex cyclobutanone (B123998) derivatives. These approaches often leverage the inherent ring strain of smaller carbocycles to drive thermodynamically favorable transformations, providing access to a diverse range of substituted cyclobutanones.

Ring Expansion Reactions to Form Cyclobutanones

Ring expansion reactions represent a cornerstone in the synthesis of cyclobutanones, providing a pathway to these four-membered rings from more readily accessible three-membered precursors. nih.gov These methods are particularly valuable as they can often be designed to control the stereochemistry of the resulting cyclobutanone. Common strategies include the rearrangement of cyclopropylcarbinols and oxidative transformations. nih.gov

Cyclopropanol-mediated Ring Expansions

The rearrangement of cyclopropanols is a widely employed and effective method for the synthesis of cyclobutanones. nih.gov This transformation, often a pinacol-type rearrangement, involves the 1,2-migration of a carbon atom from the cyclopropane (B1198618) ring to an adjacent carbocationic center, resulting in the expansion of the three-membered ring to a four-membered ring. acs.orgrsc.org The reaction is typically initiated by the generation of an electron-deficient center adjacent to the cyclopropane ring. rsc.org

A key advantage of this methodology is the potential for stereocontrol. The Kulinkovich cyclopropanation of α-hydroxy esters, for instance, can produce α-hydroxycyclopropylcarbinols, which can then be rearranged to yield enantiomerically pure 2-substituted cyclobutanones. acs.org The stereoselectivity of this ring expansion is often excellent. acs.org

Gold(I) catalysts have also been shown to effectively promote the ring expansion of 1-alkynyl cyclopropanols to the corresponding alkylidene cyclobutanones. acs.orgbeilstein-journals.org This reaction is stereospecific with respect to substituents on the cyclopropane ring, offering a reliable method for synthesizing highly substituted cyclobutanones. acs.org Toste and co-workers demonstrated that treating 1-(phenylethynyl)cyclopropanol (B14614826) with a gold(I) catalyst resulted in a quantitative yield of the corresponding alkylidenecyclobutanone. beilstein-journals.org

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| α-Hydroxycyclopropylcarbinols | MsCl | 2-Substituted cyclobutanones | High | acs.org |

| 1-Alkynyl cyclopropanols | Gold(I) complex | Alkylidene cyclobutanones | Quantitative | acs.orgbeilstein-journals.org |

| Tertiary vinylic cyclopropyl (B3062369) alcohols | Chiral dual-hydrogen-bond donor (HBD) with HCl | Cyclobutanones with α-quaternary stereocenters | High | organic-chemistry.org |

Oxidative Ring Transformations and Expansions

Oxidative methods provide another avenue for the ring expansion of smaller rings to form cyclobutanones. These reactions often involve the generation of a radical or cationic intermediate that undergoes rearrangement.

One notable example is the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidative ring expansion of methylenecyclopropanes (MCPs). organic-chemistry.org This reaction, performed under an oxygen atmosphere, affords 2,2-diarylcyclobutanones in good yields. organic-chemistry.org The proposed mechanism involves the single-electron oxidation of the MCP by CAN to form a radical cation, which then reacts with molecular oxygen to initiate the ring expansion. organic-chemistry.org For example, the reaction of 2,2-ditolylmethylenecyclopropane with CAN in methanol (B129727) under oxygen produced 2,2-ditolylcyclobutanone in an 80% yield. organic-chemistry.org

Furthermore, the oxidative rearrangement of N,O-ketals derived from cyclobutanones can lead to pyrrolidone derivatives. This transformation proceeds through an iminium ether intermediate, and the final product can be influenced by the reaction medium. jst.go.jp

| Starting Material | Reagent | Product | Yield | Reference |

| Methylenecyclopropanes | Cerium(IV) ammonium nitrate (CAN), O₂ | 2,2-Diarylcyclobutanones | Good | organic-chemistry.org |

| 1-(2'-oxoalkyl)cyclobutanols | Oxovanadium(V) derivatives | 6-chloro-1,3-diketones and 2-tetrahydrofuranylmethylketones | 60% | unica.it |

Radical-Initiated Ring Expansions of Cyclobutanones

Free radical-based ring expansions offer a powerful strategy for the synthesis of larger ring systems from cyclobutanone precursors. These reactions typically involve the generation of an alkoxy radical from the cyclobutanone, which then undergoes a selective β-scission to induce ring expansion. researchgate.netresearchgate.net This methodology is particularly useful for constructing fused, spiro-annulated, and bridged ring systems. researchgate.netresearchgate.net

The starting cyclobutanones for these radical reactions are often prepared through [2+2] cycloadditions of ketenes with various olefins. researchgate.net The subsequent radical ring expansion is facilitated by the release of ring strain. researchgate.net For instance, a tandem cyclobutylcarbinyl/cyclopropylcarbinyl fragmentation sequence initiated by a radical reaction can generate the framework of complex natural products. researchgate.net

Silver-initiated radical ring expansion/fluorination of ethynyl (B1212043) cyclobutanols has also been developed as an efficient method for synthesizing monofluoroethenyl cyclopentanones. rsc.org

Desymmetrization of Cyclobutane and Cyclobutanone Derivatives

The enantioselective desymmetrization of prochiral or meso-cyclobutane and cyclobutanone derivatives has emerged as a highly effective strategy for accessing chiral, non-racemic cyclobutane structures. researchgate.netnih.gov This approach involves the selective functionalization of one of two enantiotopic groups in a symmetrical starting material, thereby creating one or more stereocenters in a single operation. researchgate.net

Organocatalysis has proven to be a particularly powerful tool for the desymmetrization of cyclobutanones. For example, proline-based catalysts have been successfully employed in the enantioselective α-functionalization of 3-substituted cyclobutanones. nih.govmdpi.com These catalysts activate the cyclobutanone through the formation of a chiral enamine, which then directs the approach of an electrophile. nih.gov

Aitken and Frongia developed an organocatalyzed desymmetrization of a 3-substituted cyclobutanone using a proline-based catalyst, which addressed previous challenges related to diastereoselectivity and the need for cryogenic temperatures. nih.gov Similarly, Frongia and Piras achieved the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones via a N-phenylsulfonyl-(S)-proline catalyzed aldol (B89426) reaction, affording 2,3-functionalized cyclobutanones in good yields and with excellent stereoselectivity. mdpi.com

Biocatalytic methods have also been successfully applied to the desymmetrization of cyclobutanones. nih.gov

Enantioselective and Stereocontrolled Synthesis of Substituted Cyclobutanones

The development of enantioselective and stereocontrolled methods for the synthesis of substituted cyclobutanones is of significant importance due to the prevalence of these motifs in biologically active molecules and as versatile synthetic intermediates. nih.govacs.org

A powerful approach to enantiomerically pure 2-substituted cyclobutanones involves the sequential application of a titanium-mediated cyclopropanation of α-hydroxy esters followed by a pinacol-type rearrangement of the resulting α-hydroxycyclopropylcarbinols. acs.orgnih.gov This method provides access to a range of enantiomerically pure cyclobutanones with a high degree of stereoselectivity. acs.org

Ring expansion reactions of 1-sulfonylcyclopropanols, which act as cyclopropanone (B1606653) surrogates, with carbon or nitrogen nucleophiles provide a general route to various enantioenriched 1-substituted cyclopropanols. rsc.org Subsequent treatment with an electrophilic reagent or a Lewis acid induces a semipinacol rearrangement, leading to the formation of cyclobutanones with preservation of the enantiomeric purity. rsc.org

Furthermore, enantioselective functionalization of pre-existing cyclobutanone scaffolds offers another route to chiral derivatives. For instance, the Michael reaction of 2-substituted cyclobutanones can be performed enantioselectively, allowing for the control of up to three contiguous stereogenic centers. mdpi.com

| Method | Key Features | Reference |

| Ti-mediated cyclopropanation & Pinacol rearrangement | Sequential reaction from α-hydroxy esters; High enantioselectivity. | acs.orgnih.gov |

| Ring expansion of 1-sulfonylcyclopropanols | Use of cyclopropanone surrogates; Preservation of enantiomeric purity. | rsc.org |

| Enantioselective Michael reaction | Functionalization of 2-substituted cyclobutanones; Control of up to three stereocenters. | mdpi.com |

| Palladium-catalyzed desymmetrization of cyclobutenes | Hydroarylation and diarylation products from a common Heck intermediate. | figshare.com |

Chiral Auxiliary and Ligand-Controlled Methods

The strategic use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling precise control over the stereochemical course of reactions to produce enantiomerically enriched cyclobutanone derivatives.

A prominent example is the use of chiral auxiliaries in [2+2] cycloaddition reactions. For instance, the cycloaddition of a ketene (B1206846) with an enol ether bearing a removable chiral auxiliary can proceed with high diastereoselectivity. The subsequent cleavage of the auxiliary provides access to optically active cyclobutanones. acs.org

Another effective strategy is the desymmetrization of prochiral 3-substituted cyclobutanones. Chiral lithium amides have been employed to mediate the enantioselective deprotonation of such cyclobutanones. The resulting chiral enolate can be trapped with an electrophile, such as a phosphate (B84403) source, to generate an enol phosphate. This intermediate serves as a versatile handle for further transformations, including cross-coupling reactions, ultimately yielding enantioenriched cyclobutene (B1205218) derivatives. rsc.org

Furthermore, chiral auxiliaries have played a crucial role in the diastereoselective synthesis of complex cyclobutane structures. For example, a chiral diester intermediate was key in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. The separation of diastereomers was achieved through chromatographic methods, and subsequent removal of the chiral auxiliary afforded the desired enantiomerically pure product. acs.org

Organocatalytic Approaches in Cyclobutanone Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral cyclobutanone derivatives. nih.gov These methods often utilize small organic molecules as catalysts, avoiding the use of metals.

A variety of organocatalytic strategies have been developed for the asymmetric functionalization of cyclobutanones. iiserb.ac.in For example, the direct aldol reaction of cyclobutanone with aromatic aldehydes can be catalyzed by primary amines derived from natural amino acids, affording the corresponding aldol adducts with high enantioselectivity. nih.gov Similarly, proline derivatives have been used to catalyze the desymmetrization of 3-substituted cyclobutanones through tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion, leading to the formation of enantiomerically enriched γ-lactams. nih.gov

The conjugate addition of cyclobutanone to various electrophiles is another well-explored organocatalytic transformation. Cinchona-derived squaramide catalysts have been shown to be effective for the intramolecular Michael addition of cyclobutanone to enones, producing dntb.gov.uaresearchgate.netbohrium.com-fused carbocyclic skeletons with excellent diastereo- and enantioselectivities. researchgate.net

Furthermore, organocatalytic methods have been developed for the synthesis of more complex cyclobutanone-containing structures. For instance, a protocol for the enantioselective synthesis of eight-membered lactone derivatives has been developed through an organocatalytic Michael/ketalization/fragmentation cascade utilizing cyclobutanone carbon esters as starting materials. rsc.org

| Catalyst Type | Reaction | Substrates | Product | Stereoselectivity |

| Primary Amine | Aldol Reaction | Cyclobutanone, Aromatic Aldehydes | Aldol Adducts | High ee, d.r. up to 1:99 nih.gov |

| Proline Derivative | Tandem Alkylation/Ring Expansion | 3-Substituted Cyclobutanones, O-Nitrosobenzene | γ-Lactams | Enantiomerically Enriched nih.gov |

| Cinchona-derived Squaramide | Intramolecular Michael Addition | Cyclobutanone tethered to Enones | dntb.gov.uaresearchgate.netbohrium.com-Fused Carbocycles | up to >20:1 dr, 96% ee researchgate.net |

| Organocatalyst | Michael/Ketalization/Fragmentation Cascade | Cyclobutanone Carbon Esters, ortho-Quinone Methides | Eight-membered Lactones | Excellent Enantioselectivity rsc.org |

Biocatalytic Resolution and Transformations

Biocatalysis offers a highly selective and environmentally benign approach for the synthesis of enantiomerically pure cyclobutanone derivatives. nih.gov Enzymes, with their inherent chirality, can effectively discriminate between enantiomers of racemic mixtures or catalyze enantioselective transformations.

Kinetic resolution is a common biocatalytic strategy. For example, lipases such as Porcine Pancreatic Lipase (PPL) have been used for the enantioselective resolution of racemic cyclobutanol (B46151) derivatives through esterification or hydrolysis. nih.gov This allows for the separation of enantiomers, providing access to optically pure cyclobutanols which can then be oxidized to the corresponding cyclobutanones.

Baeyer-Villiger monooxygenases (BVMOs) are another important class of enzymes for cyclobutanone transformations. These enzymes catalyze the enantioselective Baeyer-Villiger oxidation of cyclobutanones to the corresponding lactones. nih.govnih.gov For instance, cyclohexanone (B45756) monooxygenase (CHMO) has been successfully used for the kinetic resolution of cyclic ketones bearing α-quaternary stereocenters, yielding lactones with high enantioselectivity. nih.gov The choice of enzyme can also influence the regioselectivity of the oxidation.

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Chemoenzymatic and biocatalytic DKR methodologies have been developed and are increasingly applied in the synthesis of complex chiral molecules. acs.org

| Enzyme | Reaction Type | Substrate | Product | Key Feature |

| Porcine Pancreatic Lipase (PPL) | Kinetic Resolution (Esterification/Hydrolysis) | Racemic Cyclobutanols | Enantiomerically Pure Cyclobutanols and Esters | Enantioselective acylation or hydrolysis. nih.gov |

| Cyclohexanone Monooxygenase (CHMO) | Kinetic Resolution (Baeyer-Villiger Oxidation) | Racemic Cyclic Ketones with α-Quaternary Stereocenters | Enantiomerically Enriched Lactones and Ketones | High enantioselectivity (up to >99% ee). nih.gov |

| Phenylacetone Monooxygenase (PAMO) mutants | Baeyer-Villiger Oxidation | Cyclobutanone | Corresponding Lactone | Thermostable enzyme for enantioselective oxidation. nih.gov |

| Flavin Monooxygenase (FMO) | Baeyer-Villiger Oxidation | Racemic Fused-Ring Cyclobutanones | Corresponding Lactones | NADH- and NADPH-dependent biooxygenation. mdpi.com |

Late-Stage Functionalization Strategies Applicable to Cyclobutanones

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable for generating structural diversity and for the synthesis of analogs of bioactive compounds. The strained nature of the cyclobutanone ring makes it a good substrate for various LSF reactions. pku.edu.cn

Ring-opening reactions are a common LSF strategy for cyclobutanones. For example, furan-fused cyclobutanones can undergo ring-opening additions with a wide range of nucleophiles, including amines and alcohols, to produce amides and esters. pku.edu.cn This allows for the rapid diversification of the cyclobutanone core.

Another approach involves the photoredox/Ti dual-catalyzed dehydroxylative ring-opening Giese reaction of cyclobutanone oximes. This method allows for the introduction of a cyano-substituted amide group and has been successfully applied to the late-stage functionalization of complex pharmaceutical and natural product derivatives. bohrium.com

Furthermore, a lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes provides a sustainable route to distally unsaturated nitriles. This metal-free process demonstrates broad substrate compatibility and can be used for the late-stage modification of complex molecules. rsc.org

Development of Novel Reaction Conditions and Catalytic Systems for Cyclobutanone Synthesis

The continuous development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, selectivity, and scope of cyclobutanone synthesis.

Recent advancements include the development of a copper-catalyzed domino cyclization of anilines and cyclobutanone oxime to produce spirotetrahydroquinoline derivatives. This method offers a scalable and versatile route to structurally diverse and biologically relevant scaffolds. beilstein-journals.org

In the realm of organocatalysis, a direct catalytic synthesis of β-acylamino cyclobutanones via a three-component Mannich reaction has been reported. This method utilizes a Cu(OTf)2/TIPSCl-promoted system and expands the utility of cyclobutanone and amide derivatives as reaction partners. rsc.org

Rhodium catalysis has been employed in a formal [3+2] annulation of diazo group tethered alkynes, involving a 4-exo-dig carbocyclization process to construct furan-fused cyclobutanones. pku.edu.cnspringernature.com This method provides access to previously inaccessible scaffolds. Furthermore, a rhodium-catalyzed "cofactor"-assisted C-C activation approach has been developed for the [4+2] coupling of cyclobutanones and simple alkenes to form bridged-ring systems. nih.gov

| Catalytic System | Reaction Type | Substrates | Product | Key Features |

| Copper(II) trifluoroacetate | Domino Cyclization | Anilines, Cyclobutanone oxime | Spirotetrahydroquinoline derivatives | Scalable, versatile, mild conditions. beilstein-journals.org |

| Cu(OTf)2/TIPSCl | Three-component Mannich Reaction | Cyclobutanone, Aldehydes, Amides | β-Acylamino cyclobutanones | Robust, solvent-free. rsc.org |

| Rh2(carboxylate)4 | [3+2] Annulation/4-exo-dig Carbocyclization | Diazo group tethered alkynes | Furan-fused cyclobutanones | Access to novel scaffolds, high selectivity. pku.edu.cnspringernature.com |

| [Rh(C2H4)2Cl]2 / 2-amino-3-picoline | [4+2] Coupling | Cyclobutanones, Alkenes | Bridged-ring systems | "Cofactor"-assisted C-C activation. nih.gov |

| Lumiflavine | Photoredox Ring-opening Allylation | Cyclobutanone O-acetyl oxime esters | Distally unsaturated nitriles | Metal-free, visible-light-driven, sustainable. rsc.org |

Advanced Reactivity Studies and Mechanistic Insights into 3 Propan 2 Yl Cyclobutan 1 One Transformations

Ring-Opening Reactions of Cyclobutanones

The significant ring strain of the cyclobutane (B1203170) ring, estimated at approximately 26 kcal/mol, is a primary driving force for ring-opening reactions. stackexchange.com This strain, coupled with the electronic effects of the carbonyl group, facilitates the cleavage of the C-C bonds within the ring under various conditions.

Cyclobutanone (B123998) derivatives can undergo ring-opening reactions when subjected to thermal or photochemical energy. Photochemical excitation, in particular, can lead to the formation of diradical intermediates that initiate ring cleavage. For instance, photochemical irradiation of spirocyclopropyl oxindoles, which share the strained ring feature, results in the formation of a triplet 1,3-diradical intermediate. nih.govnih.gov This intermediate is key to the subsequent reactions, such as deracemization. nih.gov

In a similar vein, the photochemical irradiation of 3-(propan-2-yl)cyclobutan-1-one is expected to promote the molecule to an excited state. This can lead to α-cleavage (Norrish Type I reaction), generating a 1,4-diradical. This diradical can then undergo further reactions, including decarbonylation to yield hydrocarbon products or intramolecular hydrogen abstraction. Thermally induced reactions can also promote ring opening, often proceeding through concerted or stepwise mechanisms depending on the substitution pattern and reaction conditions.

Table 1: Potential Intermediates in Photochemical Reactions

| Intermediate | Formation Method | Subsequent Reactions |

| Triplet 1,4-Diradical | Photochemical α-cleavage | Decarbonylation, Intramolecular H-abstraction, Ring closure |

| Excited State Ketone | UV Irradiation | Energy transfer, Radical formation |

The presence of a carbonyl group makes the cyclobutanone ring susceptible to both acid and base-catalyzed ring-opening reactions.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com This can facilitate a retro-Aldol type reaction, leading to ring cleavage. The reaction is often initiated by the formation of an enol or enol ether. For related strained cyclic systems like epoxides, acid-catalyzed opening involves protonation followed by nucleophilic attack at the more substituted carbon. libretexts.orgchemistrytalk.org A similar mechanism, involving protonation and subsequent bond cleavage, can be envisioned for this compound.

In basic media, an enolate is formed by deprotonation at the α-carbon. This enolate can then undergo a ring-opening reaction, driven by the release of ring strain. masterorganicchemistry.com The stability of the resulting carbanion or the ability of the solvent to protonate it plays a crucial role in the reaction outcome. For related heterobicyclic systems, base-catalyzed processes can selectively cleave specific bonds within the ring structure. nih.gov

The carbonyl group in this compound is a key site for initiating ring cleavage through reactions with nucleophiles and electrophiles.

Strong nucleophiles can attack the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then undergo ring opening, particularly if the reaction is facilitated by the release of ring strain. For example, the Favorskii rearrangement of α-halocyclobutanones involves nucleophilic attack and subsequent ring contraction, but related processes can lead to ring-opened products. encyclopedia.pub

Electrophiles can also mediate ring cleavage. For instance, reactions involving N-bromosuccinimide (NBS) with related cyclobutanol (B46151) derivatives have been shown to induce a semipinacol rearrangement, leading to ring expansion rather than simple cleavage. acs.org This process involves the formation of a bromonium ion intermediate which triggers the rearrangement and expansion of the cyclobutane ring to a cyclopentanone. acs.org

Oxidative and reductive methods can also be employed to induce transformations involving the cyclobutanone ring.

A classic oxidative transformation is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-lactone. This reaction involves the migration of one of the α-carbons, and its regioselectivity is dependent on the migratory aptitude of the substituents.

Reductive transformations can also lead to ring-opened products. For example, reduction of the ketone to an alcohol, followed by treatment with acid, could generate a cyclobutyl carbocation. This cation is unstable and can undergo ring opening or rearrangement to relieve ring strain. Standard ketone reductions (e.g., Wolff-Kishner, Clemmensen) would typically reduce the carbonyl to a methylene (B1212753) group, preserving the ring structure, but under certain conditions, ring cleavage can occur. nih.gov

Radical reactions provide a powerful method for cleaving the C-C bonds of cyclobutanone derivatives. The formation of a radical adjacent to the strained ring can trigger a β-scission event, leading to ring opening. This strategy has been applied to various cyclic ketones. nih.gov

For instance, the generation of an iminyl radical from a cycloketone oxime ester can trigger C-C bond cleavage. rsc.org Similarly, an alkoxy radical, formed in situ, can promote β-fragmentation. nih.gov These radical-mediated processes are often characterized by mild reaction conditions and high functional group tolerance. nih.govmdpi.com In the context of this compound, conversion to an oxime ester followed by photoredox catalysis could generate an iminyl radical, which would likely lead to cleavage of one of the C-C bonds of the cyclobutane ring.

Table 2: Radical-Triggered Ring Opening Strategies

| Radical Precursor | Method of Generation | Key Intermediate | Outcome |

| Oxime Ester | Photoredox Catalysis | Iminyl Radical | C-C Bond Cleavage/Functionalization rsc.org |

| α-Trisubstituted Acid | Photoredox/Copper Catalysis | Alkoxy Radical | β-Fragmentation nih.gov |

| 2-(2-iodophenoxy) derivative | AIBN/TTMSS | Aryl Radical | C-C Cleavage nih.gov |

Ring Enlargement and Ring Contraction Processes

The strained nature of the cyclobutane ring also makes it a substrate for rearrangements that lead to either larger or smaller ring systems. encyclopedia.pub

Ring Enlargement: Ring expansion reactions of cyclobutane derivatives are common, often proceeding through carbocation intermediates. rsc.org For example, treatment of a cyclobutanol with acid can lead to a Wagner-Meerwein rearrangement, expanding the four-membered ring to a more stable five-membered ring. A notable example is the Tiffeneau-Demjanov rearrangement, where diazotization of an aminomethylcyclobutane leads to a cyclopentanone. Similarly, the reaction of this compound with diazomethane (B1218177) can lead to the insertion of a methylene group and the formation of 3- or 4-isopropylcyclopentanone. The semipinacol rearrangement, as mentioned earlier, also serves as an efficient method for ring expansion, converting a cyclobutanol into a cyclopentanone. acs.org

Ring Contraction: Ring contraction of a cyclobutanone derivative is less common than expansion but can be achieved under specific conditions. The Favorskii rearrangement is a well-known method for the ring contraction of α-halocycloketones. encyclopedia.pubchemistrysteps.com If this compound were to be halogenated at the C2 position, treatment with a strong base would lead to the formation of a cyclopropanecarboxylic acid derivative via a bicyclic cyclopropanone (B1606653) intermediate. The driving force for this reaction is the formation of a stable carboxylate salt. chemistrysteps.com Ring contraction can also be initiated by the formation of a carbocation adjacent to the ring, which can stabilize through ring contraction to a cyclopropylcarbinyl cation. stackexchange.com

Table 3: Ring Resizing Reactions

| Reaction Type | Transformation | Key Reagent/Intermediate |

| Ring Enlargement | Cyclobutanone to Cyclopentanone | Diazomethane, Semipinacol Rearrangement acs.org |

| Ring Contraction | α-Halocyclobutanone to Cyclopropanecarboxylic acid derivative | Base (Favorskii Rearrangement) encyclopedia.pub |

Rearrangements to Five-Membered Ring Systems

The transformation of cyclobutanones into five-membered ring systems, or cyclopentanones, is a synthetically valuable ring-expansion reaction. organic-chemistry.orgacs.orggoogle.com This process can be facilitated through various catalytic methods. For instance, the homologation of arylcyclobutanones using trimethylsilyldiazomethane (B103560) in the presence of a scandium triflate (Sc(OTf)₃) catalyst shows a high preference for methylene migration, leading to the formation of enol silanes which can be hydrolyzed to the corresponding cyclopentanone. organic-chemistry.org Another approach involves the gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols, which are derived from the corresponding cyclobutanones, to yield alkylidene cycloalkanones. organic-chemistry.org

Furthermore, rhodium-catalyzed decarbonylative coupling of cyclobutanones with alkenes provides a pathway to bridged cyclopentanes. nih.gov In this formal (4+2-1) transformation, the cyclobutanone acts as a cyclopropane (B1198618) surrogate. nih.gov The reaction proceeds via C-C bond activation and is a powerful method for constructing saturated bridged cyclopentane (B165970) core structures. nih.gov

Transformation to Cyclopropane Derivatives

Cyclobutanones can be converted into cyclopropane derivatives through ring-contraction reactions. cdnsciencepub.comresearchgate.netorganic-chemistry.orgrsc.org One of the primary methods to achieve this is through the Favorskii rearrangement of α-halo cyclobutanones. nrochemistry.comwikipedia.orgkharagpurcollege.ac.inorganic-chemistry.orgslideshare.net This reaction typically occurs in the presence of a base, such as an alkoxide or hydroxide, and proceeds through a cyclopropanone intermediate. wikipedia.orgkharagpurcollege.ac.in The nature of the base determines the final product, with hydroxides yielding carboxylic acids and alkoxides or amines producing esters or amides, respectively. wikipedia.orgslideshare.net

Another significant method for transforming cyclobutanones into cyclopropanes is through photochemical decarbonylation. cdnsciencepub.comresearchgate.net Triplet-sensitized photoreactions of cyclobutanones, often using acetone (B3395972) as a sensitizer, can lead to the extrusion of carbon monoxide and the formation of cyclopropane derivatives as the major non-polar products. cdnsciencepub.comresearchgate.net The efficiency of this photodecarbonylation can be influenced by the substitution pattern on the cyclobutanone ring, with electron-donating groups at the α-position generally promoting the reaction. cdnsciencepub.com

| Transformation | Reagents/Conditions | Product Type |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanecarboxylic acid/ester |

| Photochemical Decarbonylation | Acetone (sensitizer), UV light | Cyclopropane |

Nitrogen Insertion and Schmidt-Type Rearrangements

Nitrogen insertion into the cyclobutanone ring to form lactams can be accomplished through reactions like the Beckmann rearrangement of the corresponding oxime. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbyjus.comlibretexts.org This rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or tosyl chloride. wikipedia.orgorganic-chemistry.org The reaction proceeds by protonation of the oxime's hydroxyl group, followed by a stereospecific migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org For cyclic oximes like that derived from this compound, this results in the formation of a lactam, a cyclic amide. wikipedia.org

The Schmidt reaction offers another route for nitrogen insertion. This reaction involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The reaction proceeds through the addition of hydrazoic acid to the carbonyl group, followed by rearrangement to yield a lactam.

Directed Functionalization of the Cyclobutanone Core

The cyclobutanone core of this compound presents multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

Regioselective α-Functionalization Strategies

The α-position to the carbonyl group in cyclobutanones is a key site for functionalization. libretexts.orgchemistrysteps.comstackexchange.comaklectures.com Halogenation at this position can be achieved under both acidic and basic conditions. libretexts.orgchemistrysteps.com In acidic media, the reaction proceeds through an enol intermediate and typically results in monohalogenation. chemistrysteps.comstackexchange.com Conversely, base-promoted halogenation occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first halogenation. chemistrysteps.com This polyhalogenation is a key step in the Haloform reaction, which can convert methyl ketones into carboxylic acids. libretexts.org

Alkylation at the α-position is another important transformation, often achieved by forming an enolate with a strong base followed by reaction with an alkyl halide.

Aldol (B89426) Condensation Reactions with Cyclobutanones

Cyclobutanones can participate in Aldol condensation reactions, reacting with other carbonyl compounds (aldehydes or ketones) in the presence of an acid or base catalyst. scirp.orgbeilstein-journals.orgrsc.orgsioc-journal.cn This reaction leads to the formation of α,β-unsaturated ketones. The initial step involves the formation of an enolate from the cyclobutanone, which then acts as a nucleophile, attacking the carbonyl carbon of the other reactant. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone. These products are valuable intermediates in organic synthesis. beilstein-journals.org

Amination and Related Nitrogen-Containing Derivatizations

The introduction of nitrogen-containing functional groups onto the cyclobutane ring is a crucial step in the synthesis of various biologically active molecules and building blocks. chemistryviews.orgcalstate.eduresearchgate.netnih.govmdpi.comsioc-journal.cnrdd.edu.iq Reductive amination of this compound is a direct method to produce the corresponding amine, 3-(propan-2-yl)cyclobutan-1-amine. researchgate.net This reaction typically involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction. libretexts.org

Conjugate Addition Reactions to Alkylidenecyclobutanones

Conjugate addition reactions represent a powerful tool for carbon-carbon bond formation. When applied to α,β-unsaturated systems derived from cyclobutanones, specifically alkylidenecyclobutanones, they allow for the introduction of nucleophiles at the β-position. While research directly involving this compound derivatives is not extensively documented, the principles are well-established through studies on analogous structures.

The reaction of organocuprates, such as lithium dimethylcuprate (Me₂CuLi), with 2-alkylidenecyclobutanones serves as a prime example of this transformation. These reactions proceed via a 1,4-addition mechanism, where the nucleophilic alkyl group from the cuprate (B13416276) adds to the exocyclic double bond. This process generates an enolate intermediate, which is subsequently protonated to yield the final substituted cyclobutanone product. The efficiency of this reaction is often high, particularly with soft nucleophiles like organocuprates.

The diastereoselectivity of these additions is a critical consideration, heavily influenced by the steric environment of the cyclobutane ring. The incoming nucleophile typically approaches from the face opposite to the most sterically demanding substituent on the ring, thereby minimizing non-bonded interactions and leading to a preferred diastereomeric outcome.

Influence of Stereochemistry and Substituent Effects on Reactivity

The inherent ring strain of the cyclobutane core, combined with the stereochemical and electronic nature of its substituents, profoundly impacts the reactivity of compounds like this compound. The isopropyl group at the 3-position is a key determinant in the stereochemical course of many reactions.

In nucleophilic additions to the carbonyl group, such as reductions with hydride reagents, the substituent at the 3-position directs the incoming nucleophile to the less sterically hindered face of the ketone. This facial selectivity is a direct consequence of the puckered conformation of the cyclobutane ring and the steric bulk of the substituent. The result is often a high degree of diastereoselectivity in the formation of the corresponding cyclobutanol.

Furthermore, in reactions that proceed through an enolate intermediate, such as alkylations, the position and stereochemistry of the substituents guide the regioselectivity of the reaction. The presence of an alkyl group at the 3-position can influence whether alkylation occurs at the C2 or C4 position, a factor that can be controlled by the choice of reaction conditions and the electrophile.

Detailed Mechanistic Investigations of Cyclobutanone Reactions

The unique chemical properties stemming from the strained four-membered ring of cyclobutanones have spurred comprehensive mechanistic studies. These investigations combine experimental observations with computational modeling to provide a detailed understanding of reaction pathways, intermediates, and transition states.

Elucidation of Reaction Pathways and Intermediates

A classic and well-studied transformation of cyclobutanones is the Baeyer-Villiger oxidation. In this reaction, a peroxy acid oxidizes the cyclobutanone to a γ-lactone. For an unsymmetrically substituted cyclobutanone like this compound, the regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. Typically, the more substituted carbon atom migrates preferentially. This reaction is understood to proceed through a key Criegee intermediate.

Another significant reaction pathway for cyclobutanones is their thermal ring-opening to produce vinylketenes. This transformation is a concerted pericyclic reaction, and its stereochemical outcome is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For this compound, this electrocyclic ring-opening would be expected to yield (3-methylbut-1-en-1-ylidene)methanone. The identification and trapping of such reactive intermediates are crucial for confirming the proposed reaction mechanisms.

Characterization of Transition States

Computational chemistry, particularly density functional theory (DFT), has been instrumental in characterizing the transition states of cyclobutanone reactions. These theoretical models provide insights into the geometry, energy, and electronic structure of transition states, which are fleeting and difficult to observe experimentally.

For the Baeyer-Villiger oxidation, computational studies have elucidated the structure of the transition state for the migratory step, supporting the experimental observation that more substituted groups migrate preferentially. Similarly, for the thermal ring-opening of cyclobutanones, theoretical calculations have mapped the potential energy surface, identifying the concerted transition state and explaining the observed stereospecificity of the reaction.

Catalytic Cycle Analysis

Modern organic synthesis frequently employs catalytic methods to enhance the efficiency and selectivity of reactions involving cyclobutanones. A thorough analysis of the catalytic cycle is fundamental to understanding the catalyst's role and optimizing reaction conditions.

While specific catalytic cycles for this compound are not widely reported, the principles can be inferred from related systems. For example, in a hypothetical enantioselective catalytic hydrogenation, the cycle would involve the coordination of the cyclobutanone to a chiral metal catalyst, followed by the transfer of hydrogen to the carbonyl group. The catalyst would then be regenerated, completing the cycle. The enantioselectivity of such a process would be determined by the energetic differences between the diastereomeric transition states. Understanding each elementary step, including potential off-cycle pathways, is critical for the rational design of more effective catalysts.

Strategic Applications of Cyclobutanone Derivatives in Complex Molecule Synthesis

Cyclobutanones as Versatile Building Blocks in Organic Synthesis

Cyclobutanone (B123998) derivatives, including 3-(propan-2-yl)cyclobutan-1-one, are highly regarded as versatile building blocks in organic synthesis. researchgate.net Their utility stems from the inherent ring strain of the four-membered ring, which facilitates a variety of ring-opening, ring-expansion, and rearrangement reactions. researchgate.netchim.it This reactivity allows for the transformation of the cyclobutane (B1203170) core into a diverse array of more complex molecular architectures. researchgate.net The presence of the ketone functional group provides a handle for numerous chemical transformations, including nucleophilic additions and reductions, further expanding its synthetic potential. researchgate.net

The strategic placement of substituents on the cyclobutane ring, such as the isopropyl group in this compound, can influence the stereochemical outcome of these reactions, providing a level of control in the synthesis of chiral molecules. The ability to undergo predictable and often high-yielding transformations makes cyclobutanones like 3-isopropylcyclobutanone essential tools for synthetic chemists aiming to construct intricate molecular targets.

Construction of Carbocyclic Frameworks

The unique reactivity of this compound and related cyclobutanones makes them particularly well-suited for the construction of various carbocyclic frameworks. researchgate.net These frameworks are the carbon-based ring systems that form the core of many natural products and biologically active molecules.

Synthesis of Spirocyclic Systems

Spirocyclic systems, which feature two rings connected by a single common atom, are a common structural motif in natural products. The synthesis of these complex structures can be facilitated by the use of cyclobutanone derivatives. For instance, the reaction of a cyclobutanone with a suitable di-Grignard or di-lithio reagent can lead to the formation of a spirocyclic diol, which can be further elaborated. While specific examples detailing the use of this compound in spirocycle synthesis are not extensively documented in the provided search results, the general principle of using cyclobutanones for this purpose is well-established. chim.it

Formation of Fused and Bridged Ring Architectures

Fused and bridged ring systems are another important class of carbocyclic frameworks found in numerous complex molecules. slideshare.netchemistrysteps.comlibretexts.org Fused rings share two adjacent atoms, while bridged rings share two non-adjacent atoms. slideshare.netchemistrysteps.com The strain energy of the cyclobutane ring can be harnessed to drive reactions that lead to the formation of these more elaborate structures. researchgate.net

Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones have emerged as a powerful strategy for constructing fused and bridged rings. nih.gov These reactions involve the cleavage of a carbon-carbon bond within the cyclobutane ring and the subsequent formation of new bonds to create larger, more complex ring systems. nih.gov For example, rhodium-catalyzed reactions of cyclobutanones with alkynes can lead to the formation of [4.3.0] fused enones. nih.gov While the specific application of this compound in these particular named reactions is not explicitly detailed, its structural similarity to other cyclobutanones suggests its potential as a substrate in such transformations.

Access to Polycyclic Structures

The strategic use of cyclobutanone derivatives extends to the synthesis of even more complex polycyclic structures. Through a series of controlled ring-opening, rearrangement, and cycloaddition reactions, the simple cyclobutane core can be elaborated into intricate multi-ring systems. researchgate.net The ability to introduce functionality at various positions on the cyclobutane ring allows for a high degree of control over the final polycyclic architecture.

Precursors for Heterocyclic Compound Synthesis

In addition to their role in constructing carbocyclic frameworks, cyclobutanones are valuable precursors for the synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) in the ring. chim.itthermofisher.comsciencescholar.usresearchgate.netmdpi.comchim.it The reactivity of the ketone and the strained ring allows for the introduction of heteroatoms and the formation of a wide variety of heterocyclic systems. chim.it

Synthesis of Nitrogen-Containing Heterocycles (e.g., Lactams, Tetrahydroquinolines, Pyrazoles)

Nitrogen-containing heterocycles are of particular importance due to their prevalence in pharmaceuticals and other biologically active molecules. researchgate.netrsc.orgmdpi.com this compound and its derivatives can serve as starting materials for the synthesis of several important classes of nitrogen-containing heterocycles.

Lactams: Lactams, which are cyclic amides, are a key structural feature in many antibiotics, such as penicillin. The Baeyer-Villiger oxidation of cyclobutanones, including presumably this compound, with a nitrogen-containing oxidant can lead to the formation of γ-lactams. rsc.orgmdpi.com Additionally, ring-expansion reactions of cyclobutanones can be employed to synthesize larger lactam rings. While a general synthesis of α-lactams has been described, it starts from α-haloamides rather than cyclobutanones. organic-chemistry.org

Tetrahydroquinolines: The tetrahydroquinoline scaffold is another important heterocyclic motif found in numerous bioactive compounds. semanticscholar.orgnih.govdicp.ac.cnnih.govredalyc.org The synthesis of tetrahydroquinolines can be achieved through various methods, including the reaction of anilines with suitable four-carbon units. While direct synthesis from this compound is not explicitly detailed in the search results, the use of cyclobutane derivatives in the synthesis of related structures suggests its potential as a precursor. For example, 2-hydroxycyclobutanones have been used in tandem reactions to synthesize tryptamines, which are structurally related to indoles and can be precursors to tetrahydroquinoline-like structures. chim.it

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. beilstein-journals.orgorganic-chemistry.orgcsic.esmdpi.comnih.gov A common method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.orgmdpi.com While this compound is not a 1,3-dicarbonyl compound itself, it can potentially be converted into one through ring-opening reactions, thus serving as an indirect precursor for pyrazole synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.